molecular formula C11H10O3 B8022016 Trans-2-benzoyl-cyclopropanecarboxylic acid

Trans-2-benzoyl-cyclopropanecarboxylic acid

Cat. No.: B8022016
M. Wt: 190.19 g/mol
InChI Key: LKZSGYYDOQYLNR-IUCAKERBSA-N
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Description

Trans-2-Benzoyl-cyclopropanecarboxylic Acid ( 1601-82-7) is a high-value cyclopropane derivative of significant interest in organic chemistry and pharmaceutical research. This compound, with a molecular formula of C 11 H 10 O 3 and a molecular weight of 190.20 g/mol, serves as a versatile chiral building block for the synthesis of more complex molecules . Its structure, featuring both a carboxylic acid and a benzoyl group on the cyclopropane ring, makes it a critical intermediate for exploring structure-activity relationships and for the development of novel pharmacologically active compounds . Researchers utilize this compound within the broader category of Organic Building Blocks . It is characterized by a computed XLogP3 of 1.2-1.59 and a Topological Polar Surface Area (TPSA) of approximately 54.4 Ų, which are important parameters for predicting solubility and permeability in drug discovery . The compound is offered with a typical purity of 95% to 97% . As a standard safety precaution, this product is for Research Use Only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

(1S,2S)-2-benzoylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10(7-4-2-1-3-5-7)8-6-9(8)11(13)14/h1-5,8-9H,6H2,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZSGYYDOQYLNR-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-benzoyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of diazo esters with alkenes to form cyclopropane derivatives, followed by selective transformations of the vinyl and ester groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the desired enantiomeric purity and chemical stability.

Chemical Reactions Analysis

Types of Reactions

Trans-2-benzoyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

TBC serves as a chiral building block in organic synthesis. Its unique structure enables the formation of various derivatives that are essential for developing complex organic molecules. The compound has been used to create new materials and improve chemical processes in industrial applications.

Biology

Research has indicated that TBC interacts with various biomolecules, making it a subject of interest in biological studies. Its potential biological activities include:

  • Serotonin Receptor Modulation : TBC has shown selective agonistic activity at the 5-HT2C receptor, which is linked to mood regulation and appetite control. This interaction suggests potential therapeutic effects for treating mood disorders and obesity.
  • Antidiabetic Effects : The compound may modulate the GPR120 receptor involved in glucose metabolism and insulin sensitivity, indicating its potential as an antidiabetic agent.
  • Anti-inflammatory Properties : TBC has demonstrated the ability to reduce inflammation by enhancing cellular defenses against oxidative stress, providing protective effects against inflammatory diseases.

Case Study 1: Serotonin Receptor Modulation

A study explored the pharmacological properties of cyclopropane derivatives, where TBC exhibited significant efficacy at the 5-HT2C receptor compared to other receptor subtypes. This selectivity highlights TBC's potential for further research into antidepressant properties.

Case Study 2: Antidiabetic Research

Investigations into TBC's role in glucose metabolism revealed its capacity to enhance insulin sensitivity through GPR120 modulation. This finding positions TBC as a candidate for managing diabetes and metabolic syndrome.

Industrial Applications

In industrial settings, TBC is utilized for developing new materials and optimizing chemical processes. Its ability to act as a precursor in drug synthesis is particularly noteworthy, offering pathways for creating novel therapeutic agents.

Mechanism of Action

The mechanism by which Trans-2-benzoyl-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, and other biomolecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations

Key analogs differ in substituents attached to the cyclopropane ring:

Compound Name CAS No. Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Feature
trans-2-Phenylcyclopropanecarboxylic acid 939-90-2 C₁₀H₁₀O₂ 162.19 86–88 Chloroform, DCM, ethanol Phenyl substituent
2-(p-Tolyl)cyclopropanecarboxylic acid 869941-94-6 C₁₁H₁₂O₂ 176.21 Not reported Not reported p-Tolyl group (methyl-phenyl)
trans-2-(2-Isopropylphenyl)cyclopropane-1-carboxylic acid 2227662-58-8 C₁₃H₁₆O₂ 204.26 Not reported Not reported Bulky isopropylphenyl group

Key Observations :

  • The phenyl-substituted analog (CAS 939-90-2) has a lower molecular weight and higher solubility in organic solvents compared to bulkier derivatives .

Stereoisomerism

Enantiomers of 2-phenylcyclopropanecarboxylic acid (e.g., (1R,2S)- and (1S,2R)- forms, CAS 48126-51-8 and 23020-18-0) highlight the role of stereochemistry in biological activity and synthetic applications. For example, specific enantiomers may act as chiral building blocks for pharmaceuticals .

Comparison with Cyclopentane-Based Analogs

Cyclopentane derivatives with benzoyl or substituted benzoyl groups exhibit distinct properties due to reduced ring strain and larger ring size:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituent
trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid 733740-79-9 C₁₄H₁₆O₃ 232.28 2-Methylbenzoyl
trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid 733740-81-3 C₁₄H₁₆O₃ 232.27 4-Methylbenzoyl
trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid 733740-83-5 C₁₄H₁₆O₄ 248.27 3-Methoxybenzoyl

Key Observations :

  • Cyclopentane analogs have higher molecular weights and altered electronic properties due to substituent positioning (e.g., 4-methyl vs. 3-methoxy groups) .

Data Tables

Table 1: Cyclopropane Derivatives

Property trans-2-Benzoyl-cyclopropanecarboxylic acid (Hypothetical) trans-2-Phenylcyclopropanecarboxylic acid 2-(p-Tolyl)cyclopropanecarboxylic acid
Molecular Weight ~206.23 (estimated) 162.19 176.21
Melting Point Not reported 86–88°C Not reported
Solubility Likely polar organic solvents Chloroform, DCM, ethanol Not reported

Table 2: Cyclopentane Derivatives

Property trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
Molecular Weight 232.28 232.27
Key Application Pharmaceutical intermediate Custom synthesis

Biological Activity

Trans-2-benzoyl-cyclopropanecarboxylic acid (TBC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with TBC, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The molecular formula is C12H10O3C_{12}H_{10}O_3, and it features a benzoyl group attached to a cyclopropanecarboxylic acid moiety. This structural configuration is believed to influence its interaction with biological targets.

Research indicates that TBC may interact with various biological pathways, primarily through modulation of specific receptors and enzymes. Notably, studies have shown that compounds related to TBC can act as agonists for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control . The activation of this receptor has been linked to potential therapeutic effects in treating depression, anxiety disorders, and obesity .

1. Antidiabetic Effects

TBC has been investigated for its role in modulating the GPR120 receptor, which is involved in glucose metabolism and insulin sensitivity. Research suggests that compounds targeting GPR120 can help manage conditions such as diabetes and metabolic syndrome . The ability of TBC to enhance insulin sensitivity indicates its potential as an antidiabetic agent.

2. Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation through its action on pathways related to oxidative stress. By inhibiting the Keap1-Nrf2 interaction, TBC may enhance the cellular defense mechanisms against oxidative damage, thus providing protective effects against various inflammatory diseases .

Case Study: Serotonin Receptor Modulation

In a study examining the pharmacological properties of cyclopropane derivatives, TBC was found to exhibit selective agonistic activity at the 5-HT2C receptor. This selectivity was demonstrated through functional assays where TBC showed significant efficacy compared to other receptor subtypes . The findings suggest that TBC could be further explored for its antidepressant properties.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
Serotonin Agonism5-HT2C receptor activation
AntidiabeticGPR120 modulation
Anti-inflammatoryNrf2 pathway activation

Q & A

Q. What methodologies confirm the absence of diradical intermediates in photochemical cyclopropanation routes?

  • Methodological Answer : Electron paramagnetic resonance (EPR) spectroscopy detects transient diradicals. Laser flash photolysis coupled with UV-Vis spectroscopy monitors nanosecond-scale intermediates. Computational studies (CASSCF) model singlet vs. triplet transition states .

Structure-Activity Relationship (SAR) Studies

Q. How can SAR studies optimize the bioactivity of this compound analogs?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at the benzoyl para-position. Test in vitro binding affinity (e.g., IC50_{50}) against target enzymes. Use CoMFA or CoMSIA models to correlate 3D electrostatic fields with activity .

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